![molecular formula C16H19F4NO2 B13669485 1-Boc-3-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13669485.png)
1-Boc-3-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-3-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine is a compound that features a pyrrolidine ring substituted with a fluoro and trifluoromethyl phenyl group The Boc (tert-butoxycarbonyl) group is a common protecting group used in organic synthesis to protect amines
Méthodes De Préparation
The synthesis of 1-Boc-3-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-(trifluoromethyl)benzaldehyde and pyrrolidine.
Formation of Intermediate: The aldehyde is reacted with pyrrolidine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Protection: The amine is protected using Boc anhydride to yield the final product, this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Boc-3-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and trifluoromethyl positions.
Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced under specific conditions to yield different derivatives.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common reagents used in these reactions include strong acids for deprotection, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Boc-3-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine has several scientific research applications:
Pharmaceuticals: The compound is used as an intermediate in the synthesis of various pharmaceutical agents due to its unique structural features.
Materials Science: It is used in the development of new materials with specific properties, such as increased stability and reactivity.
Biological Studies: The compound is used in biological studies to investigate its effects on different biological pathways and targets.
Mécanisme D'action
The mechanism of action of 1-Boc-3-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine involves its interaction with specific molecular targets. The fluoro and trifluoromethyl groups enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially affecting their function. The Boc group protects the amine, allowing for selective reactions at other positions on the molecule .
Comparaison Avec Des Composés Similaires
1-Boc-3-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine can be compared with other similar compounds, such as:
1-Boc-3-[2-chloro-4-(trifluoromethyl)phenyl]pyrrolidine: Similar structure but with a chloro group instead of a fluoro group.
1-Boc-3-[2-fluoro-4-(methyl)phenyl]pyrrolidine: Similar structure but with a methyl group instead of a trifluoromethyl group.
1-Boc-3-[2-fluoro-4-(trifluoromethyl)phenyl]piperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
These comparisons highlight the unique properties of this compound, such as its enhanced reactivity and stability due to the presence of the fluoro and trifluoromethyl groups.
Propriétés
Formule moléculaire |
C16H19F4NO2 |
|---|---|
Poids moléculaire |
333.32 g/mol |
Nom IUPAC |
tert-butyl 3-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H19F4NO2/c1-15(2,3)23-14(22)21-7-6-10(9-21)12-5-4-11(8-13(12)17)16(18,19)20/h4-5,8,10H,6-7,9H2,1-3H3 |
Clé InChI |
ZXTOOZQGZFAKKU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1)C2=C(C=C(C=C2)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


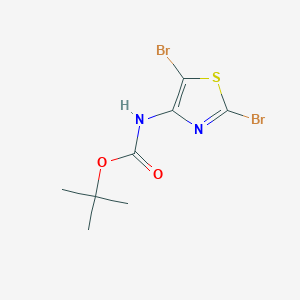
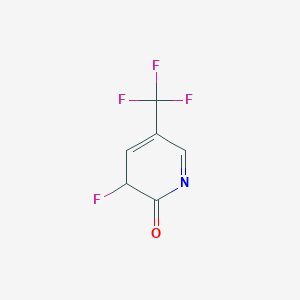
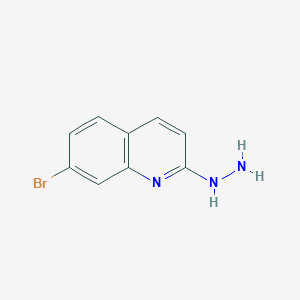
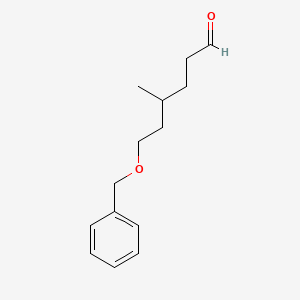
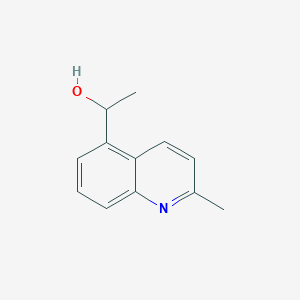
![[5-Bromo-3-methoxy-2-[(tributylstannyl)methoxy]phenyl]methanol](/img/structure/B13669431.png)
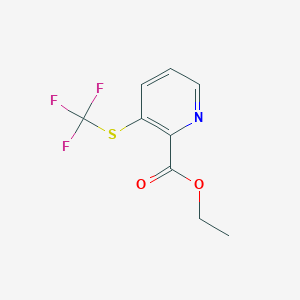
![7-Bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13669445.png)
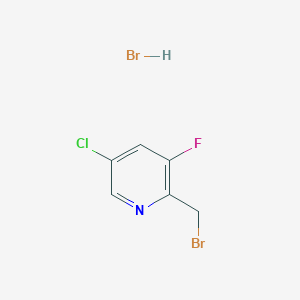
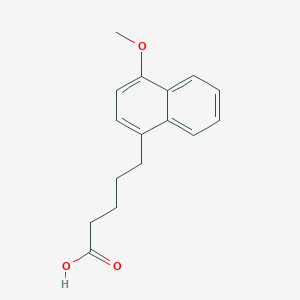
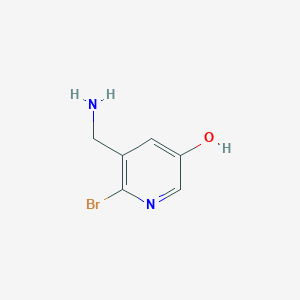
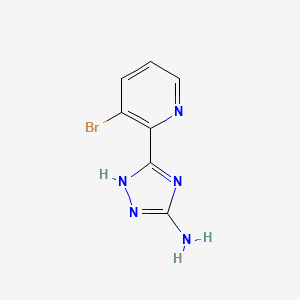
![3-Bromoimidazo[1,2-a]pyridin-7-ol](/img/structure/B13669489.png)

